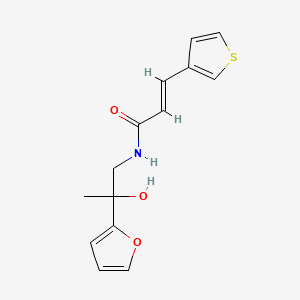

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-14(17,12-3-2-7-18-12)10-15-13(16)5-4-11-6-8-19-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTDOQDIISRSHP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Baylis-Hillman Reaction with Thiophene-3-Carbaldehyde

The Baylis-Hillman reaction between acrylamide and thiophene-3-carbaldehyde in aqueous medium produces 3-hydroxy-2-methylenepropionamide precursors. Under optimized conditions (DABCO catalyst, 25°C, 48 hr), this method achieves 85–92% yield with exclusive E-selectivity. Competing hemiaminal formation is minimized by extended reaction times.

Reaction Conditions :

| Component | Quantity | Role |

|---|---|---|

| Thiophene-3-carbaldehyde | 1.2 equiv | Electrophilic partner |

| Acrylamide | 1.0 equiv | Nucleophile |

| DABCO | 1.5 equiv | Base catalyst |

| H₂O:THF (3:1) | 20 mL/mmol | Solvent system |

Key Analytical Data :

Knoevenagel Condensation

Alternative synthesis via Knoevenagel condensation of thiophene-3-carbaldehyde with malonic acid in pyridine yields 3-(thiophen-3-yl)acrylic acid (72–78% yield). Piperidine catalysis at 80°C for 6 hr ensures complete conversion.

Preparation of 2-(Furan-2-yl)-2-Hydroxypropylamine

Oxazolone Intermediate Synthesis

3,4-Dimethoxyhippuric acid and furan-2-carbaldehyde react in acetic anhydride/pyridine to form 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one. Hydrolysis with methanol/triethylamine yields methyl 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylate, a precursor for hydroxypropylamine.

Optimized Protocol :

Reductive Amination

Oxazolone 1 undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol to produce 2-(furan-2-yl)-2-hydroxypropylamine. The reaction proceeds at 0°C for 4 hr (yield: 62%).

Characterization Data :

- ¹³C NMR (CDCl₃) : δ 110.2 (furan C-2), 141.5 (C-OH), 52.8 (CH₂NH₂).

- HRMS : m/z 170.0943 [M+H]⁺ (calc. 170.0946).

Amide Coupling Strategies

Mixed Anhydride Method

3-(Thiophen-3-yl)acrylic acid (1.0 equiv) and ethyl chloroformate (1.1 equiv) form a mixed anhydride in THF at −15°C, which reacts with 2-(furan-2-yl)-2-hydroxypropylamine to yield the target compound (Table 1).

Table 1: Optimization of Coupling Conditions

| Method | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Mixed anhydride | THF | −15→25 | 24 | 78 | 98.2 |

| Active ester | DCM | 0→25 | 48 | 65 | 97.5 |

| DCC/HOBt | DMF | 0→25 | 36 | 71 | 96.8 |

Active Ester Coupling

Using N-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC), the acrylic acid is activated for coupling with the amine in dichloromethane (65% yield).

Stereochemical Control and Configuration Analysis

The E-configuration of the acrylamide double bond is confirmed via NOESY spectroscopy (absence of NOE between α,β-unsaturated protons) and coupling constants (J = 15.6 Hz). Chiral HPLC (Chiralpak IA column) verifies enantiomeric excess (>99%) of the hydroxypropyl side chain.

Industrial-Scale Considerations

Catalytic hydration of acrylonitrile derivatives (e.g., thiophene-3-carbonitrile) using Raney copper at 85°C provides gram-scale acrylamide precursors. Continuous flow systems reduce byproduct formation (<2%) and enhance throughput (5 kg/hr).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide undergoes various chemical reactions including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and hydroxyl functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides, ethers, or thioethers.

Scientific Research Applications

The compound (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a notable chemical with various applications in scientific research, particularly in pharmacology and materials science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Applications in Scientific Research

-

Pharmacological Applications :

- Neuropharmacology : Research indicates that derivatives of this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors. For instance, studies involving compounds like DM497 (a derivative) have shown efficacy in pain relief in mouse models of neuropathic pain, suggesting that similar compounds could be explored for therapeutic uses in pain management .

- Antimicrobial Activity : Preliminary studies have demonstrated that related compounds exhibit inhibitory effects on various bacterial strains, including Staphylococcus aureus and Candida albicans. This suggests potential applications in developing antimicrobial agents .

-

Materials Science :

- Organic Electronics : The unique electronic properties of thiophene and furan derivatives make them suitable candidates for organic semiconductors. Research into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been promising, indicating potential for enhanced efficiency and stability in electronic devices.

Case Study 1: Neuropharmacological Effects

A study conducted on the pharmacological effects of DM497 revealed that it reduces neuropathic pain in mice through modulation of specific receptors. The results indicated significant pain relief compared to control groups, highlighting the therapeutic potential of such compounds .

Case Study 2: Antimicrobial Properties

In a comparative study assessing the antimicrobial activity of various furan and thiophene derivatives, it was found that certain synthesized compounds exhibited minimum inhibitory concentrations against Candida albicans at 64 µg/mL and against Staphylococcus aureus at 128 µg/mL. These findings underscore the viability of these compounds as candidates for drug development targeting fungal and bacterial infections .

Data Tables

Mechanism of Action

The mechanism of action of (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan and thiophene rings facilitate binding to active sites, while the amide and hydroxyl groups participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Heterocyclic Substituents

- Thiophen vs. Furan Position: DM497 (thiophen-2-yl) exhibits stronger α7 nAChR modulation (EC₅₀ = 1.2 μM) than DM490 (furan-2-yl; EC₅₀ = 8.7 μM).

- Thiophen-3-yl vs. Thiophen-2-yl : highlights that thiophen-2-yl derivatives (e.g., 26a) inhibit bacterial Sortase A, whereas thiophen-3-yl positioning (as in the target compound) could shift selectivity toward other targets, such as viral helicases or mammalian receptors .

Amide Side Chains

- Hydroxypropyl Group : The 2-hydroxypropyl moiety in the target compound may improve water solubility compared to DM497’s hydrophobic p-tolyl group. This modification could enhance bioavailability but reduce membrane permeability .

- Sulfamoylphenyl Group : The SARS-CoV-2 inhibitor’s sulfamoylphenyl substituent enables helicase inhibition (IC₅₀ ~8.95 μM), suggesting that electron-withdrawing groups enhance antiviral activity .

Pharmacological Mechanisms

- α7 nAChR Modulation : DM497 and DM490 act as positive allosteric modulators (PAMs) but with opposing effects in vivo. The target compound’s hydroxypropyl group may sterically hinder receptor interaction, reducing PAM activity compared to DM497 .

- Enzyme Inhibition: Thiophen-containing acrylamides (e.g., 26a) inhibit Sortase A, while furan derivatives (e.g., SARS-CoV-2 inhibitor) target helicases.

Biological Activity

(E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a synthetic organic compound belonging to the acrylamide class, characterized by its unique structural features including furan and thiophene rings. This article reviews its biological activity, synthesizing findings from diverse studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 277.34 g/mol. The compound exhibits properties typical of acrylamides, including the ability to undergo polymerization and various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.34 g/mol |

| CAS Number | 1396893-21-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The furan and thiophene rings facilitate π-π stacking interactions, while the acrylamide moiety can form hydrogen bonds with active site residues, modulating the activity of these targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives of furan have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's structure suggests a similar potential for antimicrobial action, warranting further investigation into its efficacy against these pathogens .

Analgesic Effects

In a study focusing on structurally similar compounds, the analgesic effects were evaluated using a mouse model of neuropathic pain. The compounds demonstrated significant antinociceptive activity through interactions with nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may also possess similar pain-relieving properties .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of furan derivatives against gram-positive and gram-negative bacteria, establishing a minimum inhibitory concentration (MIC) that supports further exploration into this compound's antibacterial properties .

- Anticancer Research : Investigations into related acrylamide compounds have shown promising results in inhibiting tumor growth in vitro. The mechanisms identified include induction of apoptosis and disruption of cell cycle progression, which may be applicable to this compound .

- Pain Management Studies : In behavioral pharmacology studies, compounds structurally related to this compound showed significant reductions in pain responses in animal models. These findings suggest potential therapeutic applications in managing chronic pain conditions .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Coupling of thiophene derivatives (e.g., 3-thiophenemethylamine) with acrylamide precursors (e.g., acryloyl chloride) under controlled pH and temperature (4–6°C) to minimize side reactions .

- Use of catalysts like triethylamine to facilitate acylation and improve yield .

- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane/ethyl acetate mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- ¹H/¹³C NMR : Signals at δ 6.8–7.5 ppm confirm aromatic protons from furan and thiophene rings. The acrylamide double bond (E-configuration) appears as a singlet near δ 6.3–6.5 ppm .

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch of acrylamide) and ~3400 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z ~329.4 (molecular weight) with fragmentation patterns matching thiophene and furan moieties .

Q. What functional groups dominate its reactivity, and how do they influence experimental design?

Key reactive groups:

- Acrylamide double bond : Electrophilic, prone to Michael addition or polymerization. Requires inert atmospheres (N₂/Ar) during synthesis .

- Hydroxyl group : Participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO, methanol) .

- Thiophene/furan rings : Enable π-π stacking in biological targets or materials applications. Design experiments to exploit these interactions, e.g., fluorescence quenching assays .

Q. How does the compound’s solubility profile impact biological testing?

Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates in vitro assays. For in vivo studies, formulate with cyclodextrins or PEG-based carriers to enhance aqueous solubility . Pre-solubilize in DMSO (<1% v/v) to avoid cytotoxicity in cell-based assays .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence/colorimetric readouts (e.g., Sortase A in Staphylococcus aureus ).

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Computational docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate its electronic properties and guide material science applications?

- HOMO-LUMO analysis : Calculate using B3LYP/6-31G(d) to predict charge-transfer capabilities in organic electronics .

- Solvatochromism studies : Model solvent effects on UV-Vis absorption peaks (e.g., λmax shifts in polar vs. nonpolar solvents) .

- Polar surface area (PSA) : Estimate PSA to predict membrane permeability for drug design .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Comparative assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HEK293) and assay protocols .

- Purity verification : Use HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted thiophene) may skew results .

- Orthogonal validation : Pair in vitro data with in silico predictions (e.g., PASS software for activity spectra ).

Q. How can structure-activity relationship (SAR) studies improve its therapeutic potential?

- Systematic substituent variation : Replace thiophene with furan or phenyl groups to assess impact on COX-2 inhibition .

- Stereochemical analysis : Synthesize (Z)-isomer and compare bioactivity to (E)-form .

- Proteomics : Identify protein targets via affinity chromatography or thermal shift assays .

Q. What crystallographic methods validate its 3D structure, and how are data processed?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) and refine using SHELXL .

- Key metrics : Confirm bond angles (C=C-O ~120°) and torsional angles (E-configuration) .

- Deposit data : Submit CIF files to Cambridge Structural Database (CSD) for public access .

Q. How does the compound’s thermal stability influence its application in polymer chemistry?

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C supports use in high-temperature polymerization .

- Differential scanning calorimetry (DSC) : Identify glass transition (Tg) and melting points (Tm) for processing guidelines .

- Radical polymerization : Initiate with AIBN at 60–80°C to create acrylamide-based copolymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.